1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride
Overview
Description
2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride is a hydrochloride salt preparation of a mutagenic imidazole compound. This compound is identified in cooked beef, beef extract, broiled sardines, and other foodstuffs . It is known for its mutagenic properties and has been studied extensively in the context of food safety and carcinogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the intramolecular cyclization of amine precursors followed by elimination and aromatization steps . The reaction conditions often involve high temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazole compounds .
Scientific Research Applications
2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studies of mutagenicity and carcinogenicity.
Biology: Investigated for its effects on cellular processes and genetic mutations.
Medicine: Studied for its potential role in cancer research and as a biomarker for exposure to mutagenic compounds.
Industry: Used in the development of food safety protocols and testing methods
Mechanism of Action
The mechanism of action of 2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride involves its interaction with DNA, leading to mutations. It induces prophage in bacteria and is mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system . The compound also gives positive results in genetic tests in Drosophila melanogaster . The molecular targets and pathways involved include DNA binding and disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyldipyrido[1,2-a3’,2’-d]imidazole: Another mutagenic compound found in cooked foods.
Dipyrido[1,2-a3’,2’-d]imidazol-2-amine: A related compound with similar mutagenic properties
Uniqueness
2-Aminodipyrido[1,2-a:3’,2-D]imidazole Hydrochloride is unique due to its specific structure and the conditions under which it is formed. Its presence in various cooked foods and its strong mutagenic properties make it a compound of significant interest in food safety and carcinogenicity research .
Properties
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7;/h1-6H,(H2,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLNNJIMIPTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647648 | |
Record name | Imidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175028-40-7, 67730-10-3 | |
Record name | Imidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminodipyrido[1,2-a:3',2'-d]imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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